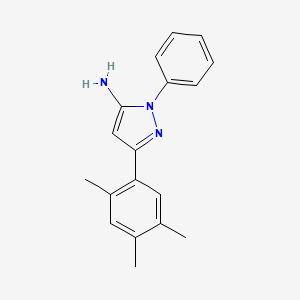

1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C18H19N3. It has a molecular weight of 277.37 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple bonds, aromatic bonds, and a secondary amine . The exact structure would need to be determined through further analysis.It is stored at room temperature . More detailed physical and chemical properties would need to be determined through additional analysis.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Medicinal Chemistry

- 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine and its derivatives are employed in the synthesis of heterocyclic ketene aminals, which show potential in drug discovery (Yu et al., 2013).

- This compound is involved in the synthesis of novel 1,3,4-oxadiazoles with potential antimicrobial and antioxidant properties, contributing to the discovery of new medicinal compounds (Chennapragada & Palagummi, 2018).

Materials Science and Polymer Modification

- In materials science, it is used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers show enhanced thermal stability and potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Catalysis and Green Chemistry

- This compound plays a role in catalytic processes, like in palladium-catalyzed asymmetric allylic amination, where its derivatives are used as ligands. Such processes are crucial in synthesizing enantiomerically pure compounds, important in the pharmaceutical industry (Togni et al., 1996).

- It's also used in environmentally friendly synthesis methods, like in PEG1000-based dicationic acidic ionic liquid catalyzed synthesis of pyrazoloquinoline derivatives, showcasing its role in promoting sustainable and efficient chemical processes (Ren et al., 2015).

Spectroscopy and Structural Analysis

- The derivatives of this compound are subjects of spectroscopic and theoretical investigations, which are essential for understanding their molecular structure and behavior, significant in the development of new chemical entities (Özkınalı et al., 2018).

Dyeing and Textile Industry

- In the dyeing industry, its derivatives are used to develop new azo and bisazo dyes, highlighting its application in the synthesis of compounds with dyeing properties (Bagdatli & Ocal, 2012).

Biological and Pharmaceutical Research

- This compound is utilized in the synthesis of various bioactive molecules, such as N-substituted pyrazole derivatives, showing anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, demonstrating its significance in pharmaceutical research (Menozzi et al., 1993).

Photoluminescence Studies

- The compound and its complexes are studied for their fluorescent properties, which can have applications in materials science and sensing technologies (Hiscock et al., 2019).

Eigenschaften

IUPAC Name |

2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-12-9-14(3)16(10-13(12)2)17-11-18(19)21(20-17)15-7-5-4-6-8-15/h4-11H,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKZHIVNAOXSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN(C(=C2)N)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2735271.png)

![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)

![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)